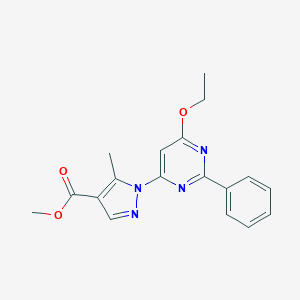![molecular formula C11H10N4S B287526 3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287526.png)
3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has been widely studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In
Applications De Recherche Scientifique
Research on 3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has focused on its potential as a therapeutic agent for a variety of diseases. Studies have shown that this compound has antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains. It has also been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant activity, which may help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities. This compound has been shown to have antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making it a useful tool for studying a variety of biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, and more research is needed to determine its safety profile.
Orientations Futures
There are many potential future directions for research on 3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, future studies could focus on optimizing the dosing and delivery of this compound to minimize toxicity and improve its efficacy.
Méthodes De Synthèse
The synthesis of 3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-amino-5-methylthiadiazole with 2-methylphenyl isothiocyanate in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-chloroperoxybenzoic acid to yield the final product.
Propriétés
Nom du produit |
3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C11H10N4S |
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
3-methyl-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H10N4S/c1-7-5-3-4-6-9(7)10-14-15-8(2)12-13-11(15)16-10/h3-6H,1-2H3 |
Clé InChI |
QINDEGKLIIQIDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C |
SMILES canonique |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl4-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenylether](/img/structure/B287443.png)
![6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287445.png)
![6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287448.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287449.png)
![1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone](/img/structure/B287450.png)
![3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287453.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)

![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)
![1-[6-(3-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B287459.png)
![1-{5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287460.png)
![1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B287461.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide](/img/structure/B287463.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)